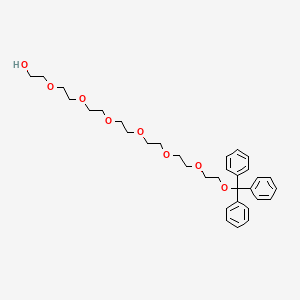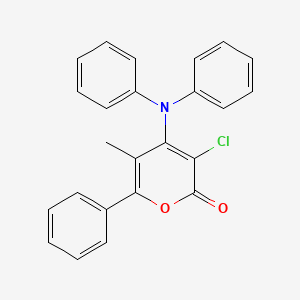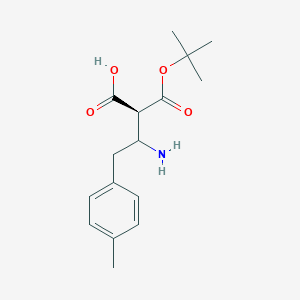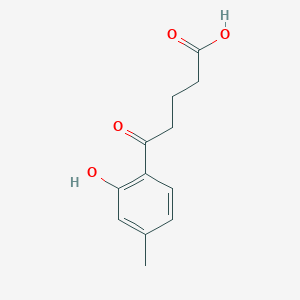![molecular formula C42H52Cl2FeN2 B14019323 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is a coordination compound that features a phenanthroline ligand substituted with triisopropylphenyl groups and coordinated to an iron center with two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron typically involves the following steps:
Ligand Synthesis: The phenanthroline ligand is first synthesized and then substituted with triisopropylphenyl groups. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation.
Coordination to Iron: The substituted phenanthroline ligand is then reacted with an iron salt, such as iron(II) chloride, under inert atmosphere conditions to form the final coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out in solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Oxidized forms of the iron complex.
Reduction: Reduced forms of the iron complex.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential as a metallodrug due to its ability to interact with biological molecules.
Medicine: Explored for its anticancer properties and ability to act as a therapeutic agent.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
Mécanisme D'action
The mechanism by which 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron exerts its effects involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations. The phenanthroline ligand provides stability and specificity to the complex, allowing it to target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine ligand with similar steric properties.
Uniqueness
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is unique due to its combination of a phenanthroline ligand with bulky triisopropylphenyl groups, providing both electronic and steric effects that enhance its stability and reactivity in various chemical processes.
Propriétés
Formule moléculaire |
C42H52Cl2FeN2 |
|---|---|
Poids moléculaire |
711.6 g/mol |
Nom IUPAC |
2,9-bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron |
InChI |
InChI=1S/C42H52N2.2ClH.Fe/c1-23(2)31-19-33(25(5)6)39(34(20-31)26(7)8)37-17-15-29-13-14-30-16-18-38(44-42(30)41(29)43-37)40-35(27(9)10)21-32(24(3)4)22-36(40)28(11)12;;;/h13-28H,1-12H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
CHBSTRGCDSRIHJ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)C=C2)C(C)C.Cl[Fe]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


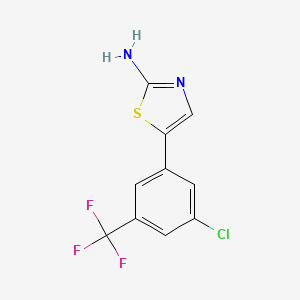
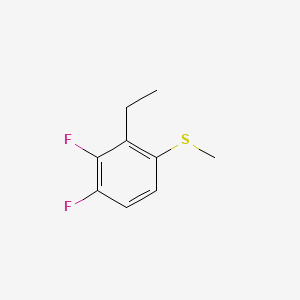
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
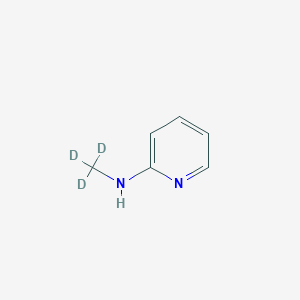
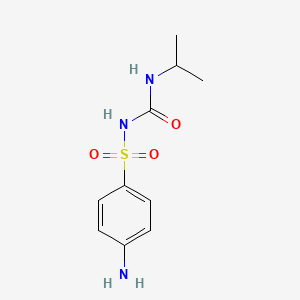
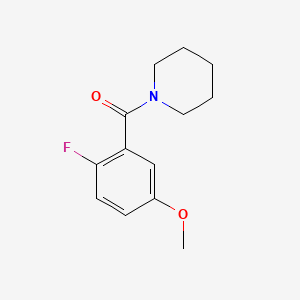

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
